Cas no 1784482-95-6 (2-methoxy-3-(pyridin-2-yl)propanoic acid)
2-methoxy-3-(pyridin-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-3-(pyridin-2-yl)propanoic acid
- EN300-1832111
- 1784482-95-6
-
- Inchi: 1S/C9H11NO3/c1-13-8(9(11)12)6-7-4-2-3-5-10-7/h2-5,8H,6H2,1H3,(H,11,12)
- InChI Key: DCGKRSJHLRNYET-UHFFFAOYSA-N
- SMILES: O(C)C(C(=O)O)CC1C=CC=CN=1
Computed Properties
- Exact Mass: 181.07389321g/mol
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 59.4Ų
2-methoxy-3-(pyridin-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832111-1g |
2-methoxy-3-(pyridin-2-yl)propanoic acid |
1784482-95-6 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1832111-5g |
2-methoxy-3-(pyridin-2-yl)propanoic acid |
1784482-95-6 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1832111-10g |
2-methoxy-3-(pyridin-2-yl)propanoic acid |
1784482-95-6 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1832111-0.05g |
2-methoxy-3-(pyridin-2-yl)propanoic acid |
1784482-95-6 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1832111-0.1g |
2-methoxy-3-(pyridin-2-yl)propanoic acid |
1784482-95-6 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1832111-0.25g |
2-methoxy-3-(pyridin-2-yl)propanoic acid |
1784482-95-6 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1832111-0.5g |
2-methoxy-3-(pyridin-2-yl)propanoic acid |
1784482-95-6 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1832111-1.0g |
2-methoxy-3-(pyridin-2-yl)propanoic acid |
1784482-95-6 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1832111-2.5g |
2-methoxy-3-(pyridin-2-yl)propanoic acid |
1784482-95-6 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1832111-5.0g |
2-methoxy-3-(pyridin-2-yl)propanoic acid |
1784482-95-6 | 5g |
$3812.0 | 2023-06-01 |
2-methoxy-3-(pyridin-2-yl)propanoic acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-methoxy-3-(pyridin-2-yl)propanoic acid
Research Briefing on 2-Methoxy-3-(pyridin-2-yl)propanoic Acid (CAS: 1784482-95-6): Recent Advances and Applications
The compound 2-methoxy-3-(pyridin-2-yl)propanoic acid (CAS: 1784482-95-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine and methoxypropanoic acid moieties, has demonstrated promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. The structural versatility of this compound allows for diverse modifications, making it a valuable scaffold in medicinal chemistry.
One of the most notable advancements in the study of 2-methoxy-3-(pyridin-2-yl)propanoic acid is its application in the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use as a precursor in the synthesis of potent and selective inhibitors targeting the JAK-STAT signaling pathway. The researchers utilized the carboxylic acid functionality of the compound to introduce various amide derivatives, resulting in molecules with enhanced binding affinity and pharmacokinetic properties. The study reported a significant reduction in inflammatory markers in preclinical models, suggesting potential applications in autoimmune diseases.
In addition to its role in kinase inhibition, 2-methoxy-3-(pyridin-2-yl)propanoic acid has also been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters publication described the synthesis of a series of derivatives incorporating this scaffold, which exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine ring was found to be critical for interaction with bacterial efflux pumps, thereby overcoming resistance mechanisms. These findings open new avenues for the development of next-generation antibiotics.
The pharmacokinetic profile of 2-methoxy-3-(pyridin-2-yl)propanoic acid has been another area of active research. A 2024 study in Drug Metabolism and Disposition employed advanced LC-MS techniques to characterize the metabolic pathways of this compound in human liver microsomes. The results indicated favorable metabolic stability and low cytochrome P450 inhibition, suggesting a reduced risk of drug-drug interactions. This property is particularly advantageous for its use in combination therapies, where metabolic interference is a common concern.
Looking ahead, the potential applications of 2-methoxy-3-(pyridin-2-yl)propanoic acid extend beyond small-molecule therapeutics. Recent work has explored its incorporation into peptide-based drug conjugates, leveraging its ability to serve as a linker between targeting moieties and cytotoxic payloads. This approach has shown promise in targeted cancer therapy, with preliminary data indicating improved tumor specificity and reduced off-target effects. As research continues to uncover the multifaceted roles of this compound, it is poised to become a cornerstone in the development of innovative pharmaceutical agents.
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